CCCI-01 is a small molecule compound recognized for its role as a centrosome clustering inhibitor, primarily investigated for its potential in cancer therapy. It has shown selective cytotoxicity against various cancer cell lines while sparing normal cells, making it a candidate for further research in targeted cancer treatments. The compound's ability to disrupt centrosome organization has implications for understanding cancer cell proliferation and survival mechanisms.
The compound CCCI-01 was identified through high-throughput screening of small molecules aimed at inhibiting centrosome clustering, a process critical in cell division and cancer progression. Its chemical structure is characterized by the presence of a nitro group and a pyridine moiety, which contribute to its biological activity .
CCCI-01 falls under the category of centrosome clustering inhibitors. These compounds are designed to interfere with the normal functioning of centrosomes, which are essential for proper cell division. By disrupting centrosome organization, CCCI-01 can induce multipolar spindles, leading to aberrant chromosome segregation and ultimately cell death in cancerous cells .
The synthesis of CCCI-01 involves a multi-step chemical reaction process. The primary synthetic route includes the reaction of 5-nitro-2-furancarboxylic acid with 3-pyridylmethylamine. This reaction is typically conducted under controlled conditions to ensure high yield and purity of the final product.
The molecular formula of CCCI-01 is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a pyridine ring connected to a furan derivative, which is critical for its biological activity.
CCCI-01 primarily acts by inhibiting centrosome clustering through its interaction with proteins involved in microtubule organization during mitosis. This inhibition leads to the formation of multipolar spindles and disorganized chromosome arrangements.
CCCI-01 induces cytotoxicity in cancer cells by interfering with spindle assembly during mitosis. By disrupting centrosome clustering, it leads to abnormal spindle formation and subsequent cell cycle arrest.
Research indicates that treatment with CCCI-01 results in:
CCCI-01 has significant potential applications in scientific research, particularly in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3